molecular formula C14H10Cl2KNO2 B000629 Diclofenac potassium CAS No. 15307-81-0

Diclofenac potassium

Número de catálogo B000629
Número CAS: 15307-81-0
Peso molecular: 334.2 g/mol
Clave InChI: KXZOIWWTXOCYKR-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of diclofenac potassium involves several chemical reactions, starting typically from aniline derivatives. A noted pathway includes the acid-catalyzed cyclization of N-(2, 6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or α-chloro-N-(2, 6-dichlorophenyl)-α-(methylthio) acetanilide, followed by desulfurization and hydrolysis to yield diclofenac (Tamura, Y., Uenishi, J., Choi, H.-D., Haruta, J., & Ishibashi, H., 1984). Another innovative approach includes a six-step continuous flow synthesis from aniline and chloroacetic acid via a cascade etherification/Smiles rearrangement strategy, addressing the limitations of batch processing (Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F., 2022).

Molecular Structure Analysis

Diclofenac potassium's molecular structure features a dichlorophenylamino phenylacetic acid core, which is crucial for its biological activity. The specific arrangement of chloro groups and the phenylacetic acid moiety plays a significant role in its mechanism of action, particularly in inhibiting prostaglandin synthetase, a key enzyme in the inflammatory pathway.

Chemical Reactions and Properties

Diclofenac undergoes various chemical reactions, including etherification and Smiles rearrangement, contributing to its synthesis efficiency and yield. Its interaction with biological molecules, particularly the inhibition of cyclooxygenase (COX) enzymes, underscores its therapeutic action. The drug's chemical stability, combined with its potent inhibition of prostaglandin synthesis, highlights its effectiveness as an NSAID.

Physical Properties Analysis

The physical properties of diclofenac potassium, such as its solubility and dissolution rate, are optimized through pharmaceutical technology to improve its bioavailability. Techniques like the formation of solid dispersions with mannitol have been explored to enhance the dissolution profile of diclofenac potassium, indicating its crystalline nature is maintained even when formulated with dissolution-enhancing agents (Han, Y., Faudone, S., Zitto, G., Bonafede, S. L., Rosasco, M. A., & Segall, A., 2017).

Aplicaciones Científicas De Investigación

Analgesic and Anti-Inflammatory Applications

Diclofenac potassium, a non-steroidal anti-inflammatory drug (NSAID), has been extensively studied for its analgesic and anti-inflammatory effects. It has proven efficacy in reducing pain at rest and on walking in conditions like sprained ankles, without significantly reducing swelling when measured volumetrically (Bahamonde & Saavedra, 1990). Moreover, advances in NSAID development have shown that different diclofenac-containing drug products, like diclofenac potassium, are associated with faster absorption and rapid onset of pain relief in various conditions, including migraine and dental pain (Altman et al., 2015).

Neurological Impact

Interestingly, diclofenac potassium's impact extends beyond its traditional role. Studies indicate that it can activate transient outward potassium channels in neurons, revealing a potential neuronal role that necessitates further investigation (Lin-Yun Liu et al., 2005). Moreover, diclofenac can regulate neuronal potassium channels and firing, offering insights into its anti-nociceptive and anti-convulsant actions, thus altering the excitability of fast-spiking neurons (C. W. Huang et al., 2013).

Impact on Migraine Treatment

Diclofenac potassium has been developed as an immediate-release tablet aimed at providing rapid onset of action, particularly in the acute treatment of migraines. Clinical trials suggest that it is more effective than placebo and comparable to other NSAIDs, like sumatriptan, in reducing pain intensity in patients with migraines (McNeely & Goa, 1999). It also exhibits favorable effects on accompanying symptoms such as nausea and vomiting.

Prophylactic Applications

Diclofenac potassium has shown a prophylactic effect against schistosomiasis mansoni infection, indicating its potential as a preventive agent in endemic areas (Nessim & Mahmoud, 2007).

Rheumatologic Applications

In rheumatic diseases, diclofenac demonstrates high efficacy in treating pain and physical disability. It's important to consider the drug's safety profile and dosage regimen for individual patients, emphasizing the need for specific dosage forms to improve drug availability and minimize adverse reactions (Kołodziejska & Kołodziejczyk, 2018).

Transdermal Applications

Formulating diclofenac potassium as a transdermal gel has shown promising results in improving drug permeation through the skin, offering an alternative to oral administration. This approach aims to minimize systemic side effects while providing targeted anti-inflammatory action (Badawi et al., 2016).

Safety And Hazards

Diclofenac potassium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . It may also cause stomach or intestinal bleeding, which can be fatal .

Propiedades

IUPAC Name

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZOIWWTXOCYKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15307-86-5 (Parent)
Record name Diclofenac potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30165212
Record name Diclofenac potassium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac potassium

CAS RN

15307-81-0
Record name Diclofenac potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac potassium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4D5UA6CB4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diclofenac potassium
Reactant of Route 2
Reactant of Route 2
Diclofenac potassium
Reactant of Route 3
Diclofenac potassium
Reactant of Route 4
Reactant of Route 4
Diclofenac potassium
Reactant of Route 5
Reactant of Route 5
Diclofenac potassium
Reactant of Route 6
Reactant of Route 6
Diclofenac potassium

Citations

For This Compound
5,590
Citations
W McNeely, KL Goa - Drugs, 1999 - Springer
… diclofenac-potassium than with placebo. Data are inconsistent or scarce regarding the effects of diclofenac-potassium … Diclofenac-potassium was generally well tolerated in clinical trials …
Number of citations: 98 link.springer.com
B Hinz, J Chevts, B Renner, H Wuttke… - British journal of …, 2005 - Wiley Online Library
Aim Diclofenac‐K has been recently launched at low oral doses in different countries for over‐the‐counter use. However, given the considerable first‐pass metabolism of diclofenac, the …
Number of citations: 104 bpspubs.onlinelibrary.wiley.com
N Moore - Clinical drug investigation, 2007 - Springer
… A single dose of diclofenac potassium 12.5mg is the … of diclofenac potassium is similar to that of ibuprofen and placebo. In a safety study conducted to compare diclofenac potassium …
Number of citations: 105 link.springer.com
B Chuasuwan, V Binjesoh, JE Polli, H Zhang… - Journal of …, 2009 - Elsevier
… dosage forms containing either diclofenac potassium and diclofenac sodium. Within the biopharmaceutics classification system (BCS), diclofenac potassium and diclofenac sodium are …
Number of citations: 233 www.sciencedirect.com
HC Diener, P Montagna, G Gacs, P Lyczak… - …, 2006 - journals.sagepub.com
… both diclofenac potassium sachets and diclofenac potassium tablets. Diclofenac potassium sachets were also statistically significantly more effective than diclofenac potassium tablets (…
Number of citations: 88 journals.sagepub.com
RA Moore, S Derry - Pain Research and Management, 2018 - hindawi.com
… We compared the efficacy of diclofenac potassium in … -blind trials of diclofenac potassium involving postoperative … 2.4) for 50 and 100 mg diclofenac potassium, respectively. A Cochrane …
Number of citations: 9 www.hindawi.com
BO Bamgbose, JA Akinwande, WL Adeyemo… - Head & Face …, 2005 - Springer
… The introduction of non-steroidal anti-inflammatory drugs (NSAIDs, eg diclofenac potassium … co-administered dexamethasone-diclofenac potassium with diclofenac potassium alone, on …
Number of citations: 278 link.springer.com
F Kubitzek, G Ziegler, MS Gold, JMH Liu… - European Journal of …, 2003 - Elsevier
Background. Several clinical trials have demonstrated that low doses of non-steroidal anti-inflammatory drugs relieve episodic tension-type headache (ETH). Aims. The aims of this …
Number of citations: 85 www.sciencedirect.com
Diclofenac‐K/Sumatriptan Migraine Study Group… - …, 1999 - Wiley Online Library
… Diclofenac-potassium seemed to be as well tolerated as … tolerability of diclofenac-potassium better than that of sumatriptan. … reference therapy sumatriptan, diclofenac-potassium is an …
Number of citations: 148 onlinelibrary.wiley.com
NR Barros, PAM Chagas, FA Borges… - Journal of …, 2015 - downloads.hindawi.com
… The aim of this study was to design a compound transdermal patch containing diclofenac potassium (Dic-K) using natural rubber latex (NRL) biomembrane. The NRL from Hevea …
Number of citations: 42 downloads.hindawi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.